1-Benzylpiperazine-2-carboxylic acid HCl
Description
Significance of Piperazine (B1678402) Scaffold in Advanced Chemical Synthesis
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in drug design and medicinal chemistry. nih.govrsc.org Its significance stems from a combination of unique structural and physicochemical properties. The piperazine moiety offers a flexible core structure that is instrumental in the design and synthesis of new bioactive compounds. nih.govresearchgate.net This flexibility allows it to act as a versatile linker or scaffold, arranging pharmacophoric groups in the optimal three-dimensional orientation for interaction with biological targets. nih.gov
Furthermore, the presence of two nitrogen atoms allows for straightforward chemical modification, enabling the modulation of properties like solubility, basicity, and lipophilicity to optimize the pharmacokinetic profile of a molecule. nih.govtandfonline.com The chemical reactivity of piperazine facilitates its use in linking different pharmacophores within the same molecule. tandfonline.com This structural versatility has led to the incorporation of the piperazine nucleus into a vast number of marketed drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. rsc.orgnih.govresearchgate.net The widespread application of this scaffold in successful pharmaceuticals underscores its importance and continues to motivate research into new piperazine-based compounds. rsc.orgresearchgate.net
Overview of Carboxylic Acid Functional Group Utility in Organic Chemistry
The carboxylic acid group (-COOH) is a fundamental functional group in organic chemistry and plays a critical role in the design of biologically active molecules. nih.gov Accounting for roughly a quarter of all commercialized pharmaceuticals, this functional group's utility is multifaceted. wiley-vch.de Its ability to act as a hydrogen bond donor and acceptor is often a key determinant in drug-target interactions. researchgate.netresearchgate.net
One of the most significant contributions of the carboxylic acid moiety is its impact on a molecule's physicochemical properties. wiley-vch.de At physiological pH, the group is typically ionized, which can substantially increase water solubility, a crucial factor for drug administration and distribution. wiley-vch.deresearchgate.net This acidity and the capacity to form strong electrostatic interactions are frequently exploited in pharmacophores. nih.gov Beyond solubility, the carboxylic acid group serves as a versatile synthetic handle. It can be readily converted into other functional groups, such as esters and amides, providing a gateway to a wide array of chemical derivatives. wiley-vch.de While its presence can pose challenges related to metabolic stability and membrane permeability, its strategic incorporation remains a powerful tool in medicinal chemistry for optimizing both the pharmacodynamic and pharmacokinetic properties of a compound. nih.govwiley-vch.de
Contextualization of 1-Benzylpiperazine-2-carboxylic acid HCl within Complex Molecule Development
This compound emerges as a valuable building block in the synthesis of more complex molecules by combining the key features of its constituent parts: the piperazine scaffold, the benzyl (B1604629) group, and the carboxylic acid function. The piperazine core provides a structurally robust and modifiable platform. nih.govresearchgate.net The benzyl group, attached to one of the piperazine nitrogens, serves as a common protecting group that can be easily removed by methods like hydrogenolysis, allowing for the synthesis of 1-monosubstituted or 1,4-unsymmetrically disubstituted piperazines. orgsyn.org
The carboxylic acid at the 2-position of the piperazine ring introduces a crucial point for further chemical elaboration. This functional group can participate in peptide bond formation or other coupling reactions, enabling the extension of the molecular structure. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its handling and use in subsequent reaction steps. Research has shown that piperazine derivatives functionalized with carboxylic acids can be used as nanocarriers for drug delivery, where the carboxylic acid group enhances the loading of therapeutic agents through strong interactions. nih.gov Therefore, this compound is not typically an end-product itself but rather a strategic intermediate, providing chemists with a pre-formed, functionalized scaffold ready for incorporation into larger, more intricate molecular designs.
Research Gaps and Future Directions in Piperazine Carboxylic Acid Chemistry
While the utility of the piperazine scaffold is well-established, the specific area of piperazine carboxylic acids presents several opportunities for further research. A significant gap exists in the development of novel, efficient synthetic methodologies for creating substituted piperazine carboxylic acids with precise stereochemical control. mdpi.com Recent advances have focused on the C-H functionalization of the piperazine ring, but these methods are often complex and may not be directly applicable when a carboxylic acid group is present. mdpi.com
Future research will likely focus on expanding the chemical space of piperazine carboxylic acid derivatives. This includes the synthesis of novel analogs with diverse substitution patterns to explore new structure-activity relationships. nih.gov There is also a growing interest in developing these compounds for novel applications, such as radioprotective agents, where initial studies on piperazine derivatives have shown promise. nih.gov Further optimization of these compounds through detailed mechanistic studies and evaluation in various preclinical models is a key future direction. nih.gov Additionally, exploring their use in materials science, for example, in the development of new metal-organic frameworks (MOFs) or as specialized nanocarriers, represents another promising avenue for investigation. rsc.orgnih.gov The continued exploration of combination therapies and the design of multi-target ligands based on this scaffold are also active areas of research. nih.gov
Data Tables
Table 1: Physicochemical Properties of 1-Benzylpiperazine (B3395278) and its Dihydrochloride (B599025) Salt Data compiled from various chemical information sources.
| Property | 1-Benzylpiperazine | 1-Benzylpiperazine Dihydrochloride |
| Molecular Formula | C₁₁H₁₆N₂ | C₁₁H₁₈Cl₂N₂ |
| Molecular Weight | 176.26 g/mol | 249.18 g/mol nih.gov |
| Appearance | Pale-brown oil orgsyn.org | White plates/crystals orgsyn.org |
| Melting Point | Not applicable | ~280 °C (decomposes) orgsyn.org |
| CAS Number | 2759-28-6 | 5321-63-1 nih.gov |
Table 2: Examples of Piperazine Derivatives and Their Research Context This table illustrates the diverse applications of the broader piperazine class.
| Compound Class/Derivative | Area of Research/Application | Significance |
| Arylpiperazines | Anticancer Agents | Serve as scaffolds for developing agents that interact with various molecular targets implicated in cancer. mdpi.com |
| 1-(2-hydroxyethyl)piperazine derivatives | Radiation Countermeasures | Investigated as potential radioprotective agents with improved safety profiles over existing compounds. nih.gov |
| Piperazine-functionalized SBA-15 | Drug Delivery | Used as nanocarriers where functional groups like carboxylic acids enhance drug loading capacity. nih.gov |
| Venetoclax | Approved Drug (Oncology) | A complex molecule containing a piperazine ring, synthesized via multi-step processes involving piperazine synthons. nih.gov |
| mCPP (1-(3-chlorophenyl)piperazine) | Synthetic Precursor | Used as a starting material for the synthesis of several antidepressant drugs. europa.eu |
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-benzylpiperazine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(16)11-8-13-6-7-14(11)9-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHSQSLVSLPDJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C(=O)O)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Benzylpiperazine 2 Carboxylic Acid Hcl and Its Analogues
Strategies for Direct Synthesis of the Piperazine-2-carboxylic Acid Core
The direct synthesis of the piperazine-2-carboxylic acid core is a fundamental challenge in organic chemistry, with researchers developing both regioselective and stereoselective approaches to achieve this intricate structure.
Regioselective Functionalization Approaches
The synthesis of the piperazine (B1678402) core can be achieved through intermolecular and intramolecular cyclization reactions. researchgate.netscispace.com These methods often involve the reaction of primary amines with diethanolamines or the homocoupling of ethanolamines. clockss.org A notable example is the synthesis of 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester from 2,3-dibromo-propionic acid methyl ester and N,N'-dibenzyl-ethane-1,2-diamine. This reaction proceeds with a high yield of 84.8%. chemicalbook.com
Recent advancements have introduced programmable approaches to create diverse C-substituted piperazines, avoiding the need for pre-functionalized substrates. acs.orgnih.gov These methods often utilize photoredox catalysis, where direct substrate oxidation is followed by a 6-endo-trig radical cyclization with in situ generated imines to form the piperazine ring. acs.orgnih.gov
Stereo- and Enantioselective Synthetic Routes
Given the importance of chirality in pharmaceutical applications, significant effort has been dedicated to the development of stereo- and enantioselective syntheses of piperazine derivatives. rsc.org One approach involves the asymmetric hydrogenation of tetrahydropyrazines using a chiral catalyst to produce piperazines with high enantiomeric excess. For instance, the hydrogenation of tetrahydropyrazine (B3061110) 4g with [(R)-BINAP(COD)Rh]TfO yields piperazine 6g in 96% yield and 99% ee. researchgate.net Another method describes the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives catalyzed by optically active rhodium complexes to yield optically active piperazine-2-carboxylic acid derivatives. google.com
Furthermore, a divergent synthesis starting from chiral amino acids can produce either cis or trans 5-substituted piperazine-2-acetic acid esters with high diastereoselectivity. nih.gov This method allows for the creation of a complete set of 24 protected chiral 2,5-disubstituted piperazines as single stereoisomers. nih.gov L-Piperazine-2-carboxylic acid derived N-formamides have also been shown to be highly enantioselective Lewis basic catalysts for the hydrosilylation of imines. organic-chemistry.org
Synthesis via Derivatization of Precursor Piperazine Derivatives
An alternative to de novo synthesis is the functionalization of a pre-existing piperazine ring. This is a versatile strategy for creating a library of analogues.
Alkylation and Acylation Strategies
Alkylation and acylation reactions are common methods for modifying the nitrogen atoms of the piperazine ring. For example, 4-alkyl and 1,4-dialkyl derivatives of 2-phenylpiperazine (B1584378) can be prepared through the alkylation of 3-oxo-2-phenylpiperazine followed by hydride reduction. acs.org Similarly, various alkyl and benzyl (B1604629) derivatives of phenylpiperazine can be synthesized via alkylation and benzylation of a key intermediate in the presence of potassium carbonate in DMF. nih.gov The synthesis of 1-benzylpiperazine (B3395278) itself can be achieved by reacting piperazine monohydrochloride with benzyl chloride. europa.eu This method is reported to be simple and yields an easily purified product. orgsyn.org
The following table summarizes selected alkylation and acylation reactions on piperazine derivatives:
| Precursor | Reagent(s) | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Oxo-2-phenylpiperazine | Alkylating agent, Hydride reduction | 4-Alkyl/1,4-dialkyl-2-phenylpiperazine | - | acs.org |
| 4-1 (phenylpiperazine intermediate) | Alkyl halides/Substituted benzyl halides, K2CO3, DMF | 4-Alkyl/Substituted 4-benzyl phenylpiperazine derivatives | - | nih.gov |
| Piperazine monohydrochloride | Benzyl chloride | 1-Benzylpiperazine | - | europa.eu |
| Piperazine hexahydrate, Piperazine dihydrochloride (B599025) monohydrate | Benzyl chloride | 1-Benzylpiperazine dihydrochloride | 93-95% | orgsyn.org |
Introduction of Carboxylic Acid Functionality
Introducing a carboxylic acid group onto the piperazine ring is a key step in the synthesis of the target compound. One method involves the reaction of N,N'-dibenzyl-ethane-1,2-diamine with methyl 2,3-dibromopropionate to form 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester, which can then be hydrolyzed to the carboxylic acid. chemicalbook.com Another approach describes the synthesis of (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid starting from L- or D-serine and ethyl glyoxylate. acs.org
The synthesis of piperazine-2-carboxylic acid derivatives can also be achieved through a process where an N-acylated piperazine carboxylic acid is cyclized and then converted to the final amide product with an amino component. google.com Additionally, piperazine-functionalized SBA-15 nanorods can be derivatized to their carboxylic acid forms using precursors like bromoacetic acid or succinic anhydride. nih.gov
Advanced Reaction Conditions and Catalytic Systems
The use of advanced reaction conditions and catalytic systems has significantly improved the synthesis of piperazine derivatives, offering milder conditions, higher yields, and greater selectivity. scispace.com
Photoredox catalysis, using visible light, has emerged as a mild and green alternative for the C–H functionalization of piperazines. mdpi.com Both iridium-based complexes and organic dyes like carbazolyl dicyanobenzene (4CzIPN) have proven to be effective photocatalysts. mdpi.com This method allows for the decarboxylative cyclization between aldehydes and amino-acid-derived diamines to access diverse C2-substituted piperazines. mdpi.com
Transition metal catalysts, including palladium, rhodium, and ruthenium, are also widely used. scispace.com A bifunctional Pd/MgO solid catalyst has been shown to be effective for the one-pot selective N-monoalkylation of amines with alcohols for the synthesis of piperazines. scispace.com Rhodium precatalysts are used for the hydrogenation of N-heteroarenes to produce piperazines. scispace.com Cp*Ir complexes have been developed for the N-alkylative homocoupling of N-benzylethanolamines and the cross-coupling of Boc-protected diethanolamines with benzylamine (B48309) to yield piperazine derivatives under relatively mild conditions. clockss.org
The following table provides an overview of some advanced catalytic systems used in piperazine synthesis:
| Catalyst System | Reaction Type | Substrates | Product | Reference |
|---|---|---|---|---|
| Ir(ppy)3 (Photocatalyst) | C-H Arylation | Piperazines, 1,4-dicyanobenzene | C-H arylated piperazines | mdpi.com |
| [Ir(ppy)2(dtbpy)]PF6 or 4CzIPN (Photocatalyst) | Decarboxylative Annulation | Glycine-based diamine, Aldehydes | 2-Substituted piperazines | organic-chemistry.org |
| Pd/MgO | N-monoalkylation | Amines, Alcohols | N-monoalkylated piperazines | scispace.com |
| Rhodium precatalysts | Hydrogenation | N-Heteroarenes | Piperazines | scispace.com |
| [Cp*IrCl2]2 / NaHCO3 | N-alkylative homocoupling | N-benzylethanolamine | N,N'-dibenzylpiperazine | clockss.org |
Optimization of Reaction Parameters and Yield
The synthesis of 1-benzylpiperazine derivatives often begins with the benzylation of a piperazine ring. A classic and straightforward method involves the reaction of piperazine with benzyl chloride. orgsyn.org A key challenge in this approach is controlling the degree of substitution to prevent the formation of the undesired 1,4-dibenzylpiperazine (B181160) byproduct. orgsyn.orgeuropa.eu Optimization of this reaction focuses on manipulating the stoichiometry of the reactants. One effective strategy employs piperazine dihydrochloride monohydrate to act as a buffer and protecting group, ensuring that the piperazine in solution is primarily a monobasic salt, which favors mono-alkylation. orgsyn.orgscribd.com The reaction is typically warmed to facilitate the reaction before the product is precipitated and isolated as a hydrochloride salt. orgsyn.org
In the synthesis of more complex piperazine amides, which share a common synthetic step with carboxylic acid derivatives (i.e., the formation of a new bond at a nitrogen atom), extensive optimization is often required. A study on the amidation of 1-Boc-piperazine with 3-acetyl-18β-glycyrrhetinic acid provides a relevant case study for optimizing coupling reactions. nih.gov Researchers systematically varied solvents, reaction times, and reagent ratios to maximize the yield of the desired product.
The findings from this optimization process are summarized in the table below, demonstrating the impact of reaction conditions on yield.
Table 1: Optimization of Coupling Reaction Conditions nih.gov
| Entry | Solvent | Reactant Ratio (Acid:1-Boc-piperazine) | Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | 1:1.2 | 24 | 65 |
| 2 | Tetrahydrofuran (THF) | 1:1.2 | 24 | 70 |
| 3 | N,N-Dimethylformamide (DMF) | 1:1.2 | 24 | 85 |
| 4 | Acetonitrile (B52724) | 1:1.2 | 24 | 88 |
| 5 | Acetonitrile | 1:1.2 | 48 | 88 |
| 6 | Acetonitrile | 1:1.5 | 48 | Incomplete |
| 7 | Acetonitrile | 1:2.0 | 24 | 92 |
| 8 | Acetonitrile | 1:2.5 | 10 | 95 |
Data adapted from a study on the synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. nih.gov
As shown in the table, acetonitrile was identified as the optimal solvent. nih.gov Furthermore, increasing the molar equivalent of 1-Boc-piperazine from 1.2 to 2.5 equivalents significantly improved the reaction yield from 88% to 95% and drastically reduced the required reaction time from over 24 hours to just 10 hours. nih.gov These principles of solvent selection and stoichiometric adjustment are directly applicable to the synthesis of 1-Benzylpiperazine-2-carboxylic acid and its analogues to enhance reaction efficiency and final product yield.
Emerging Methodologies in Piperazine Synthesis
While traditional methods for creating C-substituted piperazines are often effective, they can be lengthy and limited by the availability of starting materials. mdpi.com Consequently, modern organic synthesis has focused on developing more efficient and versatile strategies, particularly through C-H functionalization. mdpi.comnsf.gov These emerging methodologies provide novel avenues to introduce substituents directly onto the carbon backbone of the piperazine ring. northeastern.edu
Key emerging methods include:
Photoredox Catalysis : This technique uses visible light and a photoredox catalyst to generate radical intermediates under mild conditions. mdpi.com It has been successfully applied to the C-H arylation, vinylation, and alkylation of piperazines, allowing for the direct formation of carbon-carbon bonds at the C2 position. mdpi.comnsf.gov For instance, the CarboxyLic Amine Protocol (CLAP) utilizes an iridium-based photoredox catalyst for the decarboxylative cyclization between amino-acid-derived diamines and various aldehydes to produce diverse C2-substituted piperazines. mdpi.com
SnAP and SLAP Reagents : The Stannyl Amine Protocol (SnAP) and the related Silyl Amine Protocol (SLAP) are convergent methods for synthesizing piperazines from aldehydes. mdpi.comnortheastern.edu The SnAP strategy involves the generation of an α-aminyl radical from a stannane (B1208499) reagent, which then undergoes cyclization. mdpi.com This approach allows for streamlined access to piperazines with carbon functionalization under mild, room-temperature conditions. mdpi.comnsf.gov
Direct C–H Lithiation : This method involves the direct deprotonation of an N-Boc protected piperazine using a strong base like s-butyllithium in the presence of a chelating agent like sparteine. mdpi.com This generates a lithiated intermediate that can react with various electrophiles, enabling the diastereoselective introduction of substituents at the α-carbon position. mdpi.comnsf.gov
These advanced methodologies represent a significant step forward, offering greater efficiency and the ability to generate a wider array of structurally complex piperazine derivatives that were previously difficult to access. mdpi.com
Purification Techniques for Research-Grade Purity
Achieving research-grade purity for 1-Benzylpiperazine-2-carboxylic acid HCl necessitates the removal of unreacted starting materials, reagents, and potential by-products, such as the double-benzylated 1,4-dibenzylpiperazine. orgsyn.orgeuropa.eu A multi-step purification protocol is typically employed, often beginning with the isolation of the product as its hydrochloride salt.
A common procedure involves precipitating the dihydrochloride salt from the reaction mixture by treating it with an ethanolic solution of hydrogen chloride. orgsyn.org The crude salt is then collected via suction filtration. orgsyn.org This initial solid can be further purified through several techniques:
Washing : The collected crystalline product is washed with specific solvents to remove soluble impurities. Ice-cold absolute ethanol (B145695) is effective for removing unreacted piperazine, while a subsequent wash with a non-polar solvent like dry benzene (B151609) can remove other organic residues. orgsyn.org
Recrystallization : This is a powerful technique for achieving high purity. The crude product is dissolved in a minimum amount of a suitable hot solvent or solvent system, such as a water-ethanol mixture or acetone. google.com As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. The purified crystals are then collected by filtration. google.com
Extraction : If the final product is isolated as the free base, a liquid-liquid extraction is performed. After making the aqueous solution of the hydrochloride salt alkaline (e.g., with sodium hydroxide), the free base is extracted into an immiscible organic solvent like chloroform (B151607) or ethyl acetate. orgsyn.orggoogle.com The combined organic layers are then washed with water and brine before being dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate. orgsyn.orggoogle.com
Distillation or Chromatography : For the free base, which is often an oil, distillation under reduced pressure can be used for final purification. orgsyn.org Alternatively, column chromatography provides another effective means of separating the target compound from closely related impurities.
Through the careful application of these purification techniques—precipitation as a salt, washing, recrystallization, and extraction—it is possible to obtain this compound and its analogues with the high degree of purity required for research applications. orgsyn.org
Chemical Reactivity and Functional Group Transformations of 1 Benzylpiperazine 2 Carboxylic Acid Hcl
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a range of chemical transformations, including the formation of amides and esters, as well as reduction and decarboxylation reactions.
Amidation and Peptide Coupling Reactions
The formation of an amide bond is a common transformation of the carboxylic acid group. This can be achieved through direct reaction with an amine, often facilitated by a coupling agent to enhance the reaction's efficiency. researchgate.net In the context of synthesizing piperazine (B1678402) derivatives, direct amidation of a carboxylic acid with 1,4-diazabicyclo[2.2.2]octane (DABCO) has been explored as a method for creating substituted piperazines. researchgate.net
Peptide coupling reagents are frequently employed to facilitate the formation of amide bonds between a carboxylic acid and an amine. uniurb.it These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. uniurb.it Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions such as racemization. peptide.com Other effective coupling reagents include phosphonium (B103445) salts like PyBOP and PyAOP, and uronium salts like HBTU and TBTU. uniurb.itpeptide.com The choice of coupling reagent and reaction conditions can be critical, especially when dealing with sterically hindered substrates or sensitive functional groups. uniurb.itorgsyn.org For instance, the use of T3P (propane phosphonic acid anhydride) has been shown to be effective for peptide bond formation under mild conditions. nih.gov
The synthesis of piperazinyl amides of various core structures often involves the activation of a carboxylic acid followed by reaction with a piperazine derivative. nih.govacs.org For example, chromone-2-carboxylic acid has been coupled with phenyl/benzyl (B1604629) piperazine derivatives using EDC.HCl and DMAP to produce the corresponding amides. acgpubs.org Similarly, boric acid has been utilized as a catalyst for the amidation of carboxylic acids with amines. orgsyn.org
Table 1: Common Coupling Reagents for Amidation
| Coupling Reagent | Abbreviation | Byproduct Characteristics | Common Applications |
| Dicyclohexylcarbodiimide | DCC | Insoluble in most organic solvents | Solution-phase peptide synthesis |
| Diisopropylcarbodiimide | DIC | Soluble in most organic solvents | Solid-phase peptide synthesis |
| Ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride | EDC HCl | Water-soluble | Modifying proteins, aqueous reactions |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Peptide synthesis | |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Peptide synthesis, especially with N-methyl amino acids | |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Can react with unprotected N-terminus | Critical applications in peptide synthesis |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU | Can react with unprotected N-terminus | Critical applications in peptide synthesis |
This table is based on information from various sources. uniurb.itpeptide.com
Esterification Protocols
The carboxylic acid moiety of 1-benzylpiperazine-2-carboxylic acid can be converted to an ester through various esterification methods. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common approach. masterorganicchemistry.comyoutube.com This reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H2SO4) and tosic acid (TsOH). masterorganicchemistry.com
Table 2: Selected Esterification Methods for Carboxylic Acids
| Method | Reagents | Key Features |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H2SO4, TsOH) | Equilibrium reaction, often uses excess alcohol. masterorganicchemistry.comyoutube.com |
| SN2 with Alkyl Halide | Base (to form carboxylate), Alkyl Halide | Good for primary alkyl halides. youtube.comresearchgate.net |
| Palladium-Catalyzed C-H Acyloxylation | Toluene (B28343), Palladium Catalyst, Oxygen | Atom-economic method for benzyl esters. organic-chemistry.org |
| Acid-Catalyzed Dehydration | Benzyl Alcohol, p-Toluenesulfonic Acid | Avoids the use of benzyl halides. organic-chemistry.org |
Reduction and Decarboxylation Pathways
The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH4). It is important to note that LiAlH4 is a very reactive reagent and will also reduce other functional groups like esters and amides. wikipedia.org
Transformations at the Piperazine Nitrogen Atoms
The piperazine ring of 1-benzylpiperazine-2-carboxylic acid contains two nitrogen atoms: a secondary amine and a tertiary amine. These nitrogens are key sites for further functionalization.
N-Alkylation and N-Acylation Reactions
The secondary amine of the piperazine ring is nucleophilic and can readily undergo N-alkylation and N-acylation reactions. N-alkylation involves the introduction of an alkyl group, typically by reaction with an alkyl halide. nih.gov The reaction of piperazine with benzyl chloride, for example, leads to the formation of 1-benzylpiperazine (B3395278). orgsyn.org N-acylation involves the reaction with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. For instance, 1-benzylpiperazine can be reacted with benzoyl chloride to yield 1-benzoyl-4-benzylpiperazine (B3580706) hydrochloride. orgsyn.org The reactivity of the secondary amine allows for the introduction of a wide variety of substituents at this position, enabling the synthesis of a diverse range of disubstituted piperazine derivatives. orgsyn.org
Protecting Group Strategies and Deprotection Mechanisms
In multi-step syntheses, it is often necessary to protect one or both of the piperazine nitrogens to prevent unwanted side reactions. wikipedia.orgorganic-chemistry.org The benzyl group itself can be considered a protecting group for the N1 nitrogen, as it can be removed under specific conditions. orgsyn.org A common method for debenzylation is hydrogenolysis, which involves reaction with hydrogen gas in the presence of a palladium catalyst. libretexts.orgorgsyn.org
For the secondary amine at the N4 position, various other protecting groups can be employed. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. nih.govorganic-chemistry.org It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc2O) and can be removed under acidic conditions, for example, with trifluoroacetic acid (TFA). acgpubs.orglibretexts.org The choice of protecting group is crucial and depends on the stability of the group to the reaction conditions planned for other parts of the molecule. An orthogonal protecting group strategy, where different protecting groups that can be removed under different conditions are used, allows for the selective deprotection and functionalization of specific nitrogen atoms. wikipedia.org
Table 3: Common Protecting Groups for Amines
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |
| Benzyl | Bn | Benzyl halide | Hydrogenolysis (H2, Pd/C) libretexts.orgorgsyn.org |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc2O) | Acidic conditions (e.g., TFA, HCl) acgpubs.orglibretexts.org |
| Carbobenzyloxy | Cbz | Benzyl chloroformate | Hydrogenolysis libretexts.org |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Basic conditions (e.g., piperidine) wikipedia.org |
This table is based on information from various sources. nih.govacgpubs.orglibretexts.orgwikipedia.orgorgsyn.orgorganic-chemistry.org
Modifications of the Benzyl Substituent
The benzyl group attached to the N1 position of the piperazine ring offers two primary sites for chemical modification: the aromatic ring and the benzylic side-chain. These transformations allow for the synthesis of a wide array of derivatives with potentially altered properties.
Aromatic Ring Functionalization
The phenyl ring of the benzyl substituent is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. masterorganicchemistry.comlibretexts.org The methylene (B1212753) bridge (-CH2-) connecting the phenyl ring to the piperazine nitrogen acts as a weak electron-donating group, thereby activating the ring for substitution and directing incoming electrophiles primarily to the ortho and para positions. libretexts.org
While specific literature detailing the direct electrophilic substitution on 1-benzylpiperazine-2-carboxylic acid is not abundant, the principles of EAS reactions on similar benzyl-containing structures are well-established. Common functionalizations would include:
Nitration: Introducing a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.
Halogenation: The incorporation of halogen atoms such as bromine or chlorine, usually with a Lewis acid catalyst like FeBr3 or AlCl3. youtube.com
Friedel-Crafts Reactions: Alkylation or acylation of the ring, although these reactions can sometimes be complicated by the presence of the basic piperazine nitrogen.
In practice, many substituted derivatives are synthesized by using an appropriately functionalized benzyl chloride from the outset rather than by modifying the benzyl group after the formation of the piperazine ring. europa.eu For instance, the synthesis of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives starts with 2,3,4-trimethoxybenzyl chloride.
Metabolic processes in biological systems also demonstrate this type of functionalization, where enzymes can hydroxylate the benzyl ring at the para- and meta-positions. europa.eu
Side-Chain Derivatization
The most significant reaction involving the benzyl side-chain is its complete removal, a process known as debenzylation. The N-benzyl group is frequently employed as a protecting group for the piperazine nitrogen because it is stable under many reaction conditions but can be readily cleaved when desired. orgsyn.orgacsgcipr.org
The primary method for this transformation is catalytic hydrogenolysis . This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). thalesnano.com The process cleaves the carbon-nitrogen bond at the benzylic position, liberating the piperazine and producing toluene as a byproduct. acsgcipr.org This method is highly efficient and clean, forming the basis for synthesizing 1-monosubstituted piperazines. orgsyn.orgacsgcipr.org
Studies have focused on optimizing this reaction, especially for complex molecules where selectivity is crucial. For example, research has demonstrated that selective debenzylation can be achieved even in the presence of other reducible groups, such as aromatic chlorides, by carefully selecting the catalyst and reaction conditions. nacatsoc.org Additionally, acid-facilitated debenzylation methods have also been reported, providing an alternative to catalytic hydrogenation. nih.govresearchgate.net
| Reaction Type | Reagents & Conditions | Outcome | Key Features |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C catalyst, often in a solvent like ethanol (B145695) | Cleavage of the N-benzyl bond | Commonly used for deprotection; high efficiency. thalesnano.com |
| Transfer Hydrogenolysis | Hydrogen donor (e.g., B₂(OH)₄), Pd catalyst | Cleavage of the N-benzyl bond | Avoids the use of gaseous hydrogen, enhancing safety. researchgate.net |
| Acid-Facilitated Debenzylation | Strong acids (e.g., TFA) or Lewis acids | Cleavage of the N-benzyl bond | Alternative method when catalytic hydrogenation is not suitable. nih.gov |
Multi-Component Reactions Incorporating the Compound
Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. wikipedia.org 1-Benzylpiperazine-2-carboxylic acid is an ideal candidate for certain MCRs because it contains both a secondary amine and a carboxylic acid functionality within the same molecule.
Key MCRs where this compound could serve as a bifunctional component include the Ugi and Petasis reactions.
Ugi Four-Component Reaction (U-4CR): This reaction classically involves an amine, a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acylamino amide. wikipedia.orgbeilstein-journals.org 1-Benzylpiperazine-2-carboxylic acid could theoretically serve as both the amine and carboxylic acid component in a reaction with an aldehyde and an isocyanide. This would lead to the formation of complex, constrained peptidomimetic structures in a single, efficient step. The reaction is typically driven to completion by an irreversible Mumm rearrangement. wikipedia.org
Petasis Borono-Mannich (PBM) Reaction: The Petasis reaction is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid (vinyl or aryl) to generate substituted amines, including α-amino acids. organic-chemistry.orgnih.gov As a secondary amine, 1-benzylpiperazine-2-carboxylic acid could react with a carbonyl compound (e.g., glyoxylic acid) and various aryl- or vinylboronic acids. This provides a modular route to highly functionalized amino acid derivatives. organic-chemistry.orgorganic-chemistry.org
| Reaction Name | Required Components | Role of 1-Benzylpiperazine-2-carboxylic acid | Potential Product Class |
|---|---|---|---|
| Ugi Reaction | Amine, Carboxylic Acid, Carbonyl, Isocyanide | Provides both the amine and carboxylic acid groups | Complex α-acylamino amides, peptidomimetics wikipedia.orgbeilstein-journals.org |
| Petasis Reaction | Amine, Carbonyl, Organoboronic Acid | Provides the amine group (the carboxylic acid may or may not participate depending on the carbonyl partner) | Substituted α-amino acids organic-chemistry.orgnih.gov |
Computational and Theoretical Investigations of 1 Benzylpiperazine 2 Carboxylic Acid Hcl
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can elucidate electron distribution, molecular orbital energies, and electrostatic potentials, which are critical determinants of a molecule's reactivity and interaction with biological systems.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. bhu.ac.in By calculating the electron density, DFT can accurately predict a variety of molecular properties, including geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties. For a molecule like 1-Benzylpiperazine-2-carboxylic acid HCl, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can be employed to optimize the molecular geometry to its lowest energy state. bhu.ac.innih.gov
This optimization provides a stable 3D structure from which further analysis can be performed. One key application is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). bhu.ac.in For this compound, the MEP would likely show negative potential (typically colored red) around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the piperazine (B1678402) ring, indicating these as likely sites for electrophilic attack or hydrogen bond donation. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group and the protonated nitrogen of the piperazine hydrochloride. bhu.ac.in This information is crucial for predicting how the molecule might interact with a biological target's active site.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, representing the nucleophilicity of the molecule. The LUMO is the innermost orbital without electrons and acts as an electron acceptor, representing the electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov For this compound, FMO analysis would pinpoint the specific atoms contributing most to the HOMO and LUMO, thereby identifying the most probable sites for nucleophilic and electrophilic interactions, respectively. researchgate.net
Table 1: Representative Frontier Molecular Orbital Data for a Heterocyclic Compound This table presents hypothetical data for a related heterocyclic compound, illustrating the typical outputs of FMO analysis.
| Parameter | Energy (eV) | Description |
|---|---|---|
| E(HOMO) | -6.54 | Energy of the Highest Occupied Molecular Orbital |
| E(LUMO) | -2.08 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.46 | Indicator of chemical reactivity and kinetic stability |
Conformational Analysis and Stereochemical Preferences
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. For a flexible molecule like this compound, which contains a piperazine ring and a rotatable benzyl (B1604629) group, identifying the most stable, low-energy conformers is essential.
The piperazine ring typically exists in a chair conformation to minimize steric strain. However, the presence and orientation of the benzyl and carboxylic acid substituents can influence the ring's puckering and the axial or equatorial preference of these groups. Computational methods can systematically explore the potential energy surface of the molecule to identify all possible stable conformers and their relative energies. This analysis is crucial because the biologically active conformation that binds to a receptor may not be the absolute lowest energy conformer. Understanding the stereochemical preferences is vital for designing molecules that can adopt the correct orientation for optimal target interaction.
Molecular Docking and Ligand-Target Interaction Prediction (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. frontiersin.org For this compound, docking studies would involve placing the molecule into the binding site of a relevant biological target.
Piperazine derivatives have been investigated for a wide range of biological activities, including as antagonists for the androgen receptor. frontiersin.orgfrontiersin.org In such a study, the crystal structure of the target protein is obtained, and a docking algorithm scores various binding poses of the ligand based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic compatibility. mdpi.com Docking simulations could reveal key interactions for this compound, such as the carboxylic acid group forming hydrogen bonds with specific amino acid residues (e.g., Arginine or Lysine) and the benzyl group fitting into a hydrophobic pocket within the receptor's binding site. frontiersin.org These predictions provide a rational basis for the molecule's potential mechanism of action. researchgate.net
Table 2: Example of Molecular Docking Results for a Piperazine Derivative This table shows hypothetical docking scores and interacting residues for a piperazine-based ligand with a target protein, illustrating the type of data generated.
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Piperazine Derivative 21 | Androgen Receptor (LBP) | -9.8 | LEU704, MET745, PHE764 | Hydrophobic Interaction |
| Piperazine Derivative 21 | Androgen Receptor (LBP) | -9.8 | GLN711, ARG752 | Hydrogen Bond |
Structure-Activity Relationship (SAR) Modeling and Design Principles
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov By systematically modifying a lead compound and observing the resulting changes in activity, researchers can develop models that guide the design of more potent and selective analogues.
Based on the insights from quantum chemical calculations and molecular docking, predictive SAR models can be constructed. For the this compound scaffold, SAR studies would involve synthesizing and testing a series of related compounds where different parts of the molecule are varied. For instance, substituents could be added to the benzyl ring, the carboxylic acid could be esterified, or the substitution pattern on the piperazine ring could be altered. nih.gov
Computational analysis of these analogues would run in parallel. For example, studies on related piperidine (B6355638) structures have shown that modifications to the benzyl group can significantly impact binding affinity. nih.gov The piperazine ring itself is a common scaffold in drug design, and its replacement or modification is a key strategy in medicinal chemistry to evaluate SAR. mdpi.com By correlating the observed biological activity of these analogues with their computed properties (e.g., HOMO/LUMO energies, electrostatic potential, docking scores), a quantitative structure-activity relationship (QSAR) model can be developed. This model provides design principles for new, potentially more effective analogues of this compound, optimizing the structural features required for the desired biological effect.
Understanding Steric and Electronic Influences
Steric Hindrance and Conformational Analysis
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, typically adopts a chair conformation to minimize angular and torsional strain. However, the presence of bulky substituents, such as the benzyl group at the N1 position and the carboxylic acid group at the C2 position, introduces significant steric hindrance. This steric crowding influences the preferred orientation of these substituents, favoring equatorial positions to reduce non-bonded interactions.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of the molecule and identifying its most stable conformations. research-nexus.netjksus.org By optimizing the molecular geometry, researchers can calculate the relative energies of different conformers. For instance, studies on substituted piperazines have shown that the energy difference between axial and equatorial conformers can be significant, directly impacting the compound's structural dynamics. wur.nlnih.gov
The benzyl group, with its phenyl ring, is not a static entity. Its rotation around the C-N bond is subject to steric clashes with the piperazine ring and the adjacent carboxylic acid group. Computational modeling can map this rotational barrier, revealing the most energetically favorable rotamers. These calculations often involve the analysis of dihedral angles to quantify the twisting and folding of the molecular backbone.
Electronic Effects and Reactivity
The electronic landscape of this compound is characterized by a complex distribution of electron density, governed by the inductive and resonance effects of its functional groups. The benzyl group, while primarily considered sterically demanding, also exerts a mild electron-withdrawing inductive effect. Conversely, the nitrogen atoms of the piperazine ring are nucleophilic centers, and the carboxylic acid group is a classic electron-withdrawing group.
Natural Bond Orbital (NBO) analysis is a computational technique that provides profound insights into the electronic exchanges and charge transfer interactions between different parts of a molecule. research-nexus.netjksus.org By examining the occupancies of bonding and antibonding orbitals, NBO analysis can quantify the delocalization of electron density and the strength of intramolecular interactions, such as hydrogen bonds.
The molecular electrostatic potential (MESP) surface is another crucial tool for visualizing the electronic distribution. research-nexus.netjksus.org It maps the electrostatic potential onto the electron density surface, highlighting regions of positive (electrophilic) and negative (nucleophilic) potential. In this compound, the MESP would likely show a negative potential around the oxygen atoms of the carboxylic acid and the nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the protons associated with the HCl salt would exhibit a strong positive potential, marking them as key sites for nucleophilic interaction.
Detailed Research Findings from Analogous Systems
Table 1: Representative Calculated Geometric Parameters of a Substituted Piperazine Ring (from a related compound)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N | 1.46 - 1.50 | C-N-C: 110 - 112 | C-N-C-C: ~55 (gauche) |
| C-C | 1.52 - 1.54 | N-C-C: 109 - 111 | N-C-C-N: ~-55 (gauche) |
Data is illustrative and based on quantum chemical calculations of similar piperazine derivatives. jksus.org
Table 2: Illustrative Electronic Properties from Computational Analysis of Piperazine Derivatives
| Property | Description | Typical Calculated Values |
| Mulliken Atomic Charges | Distribution of electron density among atoms. | Nitrogen atoms typically exhibit negative charges, while attached hydrogens and carbons are more positive. |
| HOMO-LUMO Energy Gap | An indicator of chemical reactivity and electronic stability. | A larger gap suggests higher stability and lower reactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influenced by the orientation and electronic nature of the substituents. |
These values are conceptual and derived from general findings in computational studies of piperazine derivatives. research-nexus.netasianresassoc.org
Role As a Versatile Building Block and Synthetic Intermediate
Integration into Peptide and Peptidomimetic Architectures
The constrained conformation of the piperazine-2-carboxylic acid core makes it an attractive substitute for natural amino acids in the design of peptidomimetics. uninsubria.it These mimics are designed to retain the biological activity of peptides but with improved properties such as enhanced stability against enzymatic degradation. The incorporation of scaffolds like 1-benzylpiperazine-2-carboxylic acid can induce specific secondary structures, such as turns and helices, in peptide chains, which is crucial for their interaction with biological targets.
The synthesis of peptides and peptidomimetics containing a 1-benzylpiperazine-2-carboxylic acid unit can be achieved through standard solid-phase peptide synthesis (SPPS) protocols. beilstein-journals.orguci.eduwpmucdn.com The carboxylic acid moiety is activated using common coupling reagents to form an amide bond with the free amino group of a growing peptide chain anchored on a solid support. beilstein-journals.org The piperazine (B1678402) nitrogen can also be acylated or alkylated, allowing for further diversification of the resulting peptidomimetic. The benzyl (B1604629) group on the N1 nitrogen can be removed under specific conditions to allow for further modification at that position.
Research has explored the use of piperazine-2-carboxamides in the generation of lead discovery libraries, indicating the feasibility of incorporating this scaffold into diverse molecular structures intended for biological screening. nih.gov The use of 2-substituted piperazines as constrained amino acid mimics has been demonstrated in the synthesis of potent enzyme inhibitors, highlighting the value of this scaffold in creating molecules that can interact with the active sites of proteins. acs.org
Utility in the Synthesis of Complex Organic Molecules
Beyond peptidomimetics, 1-benzylpiperazine-2-carboxylic acid HCl serves as a versatile intermediate in the synthesis of a wide range of complex organic molecules, including macrocycles and combinatorial libraries. The bifunctional nature of the molecule, with its carboxylic acid and secondary amine functionalities, allows for a variety of chemical transformations.
The synthesis of libraries of piperazine derivatives has been reported, demonstrating the utility of this scaffold in combinatorial chemistry to generate large numbers of diverse compounds for high-throughput screening. nih.gov Liquid-phase combinatorial synthesis of benzylpiperazines has been developed, allowing for the efficient production of disubstituted piperazine derivatives that are potential drug candidates. nih.gov
The piperazine-2-carboxamide (B1304950) substructure is a key component in various biologically active compounds. For example, a two-step approach involving hydrolysis followed by reduction has been developed for the synthesis of piperazine-2-carboxamides, showcasing a practical route to this important class of molecules. researchgate.net
Scaffold Design for Chemical Probe Development
A chemical probe is a small molecule that selectively interacts with a specific biological target, enabling the study of its function in a cellular or organismal context. nih.gov The development of high-quality chemical probes requires a scaffold that allows for systematic modification to optimize potency, selectivity, and other properties. 1-Benzylpiperazine-2-carboxylic acid provides a suitable framework for the design of such probes.
For instance, the 2-benzylpiperazine (B1268327) scaffold has been successfully employed to develop potent inhibitors of human carbonic anhydrases (hCAs), a family of enzymes involved in various physiological processes. nih.gov By attaching a sulfamoylbenzamide group (a known zinc-binding function) to one of the piperazine nitrogens and various substituents to the other, researchers have synthesized a series of potent and selective hCA inhibitors. nih.gov The rigid piperazine ring serves as a central scaffold to orient the functional groups for optimal interaction with the enzyme's active site.
The development of such probes often involves iterative rounds of synthesis and biological testing to refine the structure-activity relationship. The versatility of the 1-benzylpiperazine-2-carboxylic acid scaffold allows for the exploration of a wide chemical space to achieve the desired probe characteristics.
Application in Medicinal Chemistry Lead Optimization (Excluding Clinical Outcomes)
Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its pharmacological properties, such as potency, selectivity, and metabolic stability, to generate a preclinical candidate. nih.gov The 1-benzylpiperazine-2-carboxylic acid scaffold is frequently utilized in lead optimization campaigns due to its favorable physicochemical properties and its ability to present substituents in a defined three-dimensional arrangement.
Numerous studies have reported the synthesis and structure-activity relationships (SAR) of derivatives of piperazine-2-carboxamide and related structures. These studies provide valuable insights into how modifications to the piperazine core and its substituents affect biological activity. For example, in the development of inhibitors for acid ceramidase, a series of benzoxazolone carboxamides were optimized, with piperazine-containing analogues showing promising potency. nih.gov The distal nitrogen atom of the piperazine ring provided a convenient point for further structural modifications to enhance activity. nih.gov
Similarly, SAR studies on N-substituted piperazine amine reuptake inhibitors have been conducted to understand the structural requirements for potent activity. researchgate.net The piperazine skeleton is also a key feature in the structural modification of natural products to enhance their therapeutic potential. nih.gov For instance, investigations into prazosin-related compounds have highlighted the crucial role of the piperazine ring in their alpha-blocking activity. acs.org
The following table summarizes representative SAR data for a series of 1,4-disubstituted piperazine derivatives, illustrating how changes in substitution patterns can influence biological activity.
| Compound | R1 | R2 | Biological Target | Activity (IC50/Ki) | Reference |
| 1 | Benzyl | H | Sigma-1 Receptor | Ki = 15 nM | nih.gov |
| 2 | 4-Fluorobenzyl | H | Sigma-1 Receptor | Ki = 8 nM | nih.gov |
| 3 | Benzyl | Methyl | Sigma-1 Receptor | Ki = 25 nM | nih.gov |
| 4 | Benzyl | 4-Methoxybenzoyl | Acetylcholinesterase | IC50 = 50 nM | nih.gov |
| 5 | 4-Chlorobenzyl | 4-Methoxybenzoyl | Acetylcholinesterase | IC50 = 20 nM | nih.gov |
This data demonstrates that even minor modifications to the substituents on the piperazine scaffold can have a significant impact on biological activity, a key principle exploited during lead optimization.
Mechanistic Research on Molecular Interactions with Biological Targets in Vitro and in Silico Focus
Investigations of Enzyme-Ligand Binding Mechanisms (e.g., Tyrosinase)
The interaction of piperazine (B1678402) derivatives with enzymes has been a significant area of research. While direct mechanistic studies on 1-benzylpiperazine-2-carboxylic acid HCl with tyrosinase are not extensively detailed in the provided search results, the broader class of piperazine compounds has been investigated for tyrosinase inhibition. Tyrosinase is a key copper-containing enzyme involved in melanogenesis, the pathway for melanin (B1238610) pigment production. acs.orgnih.gov It catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. acs.org
Studies on related benzoyl and cinnamoyl piperazine amides have demonstrated their potential as tyrosinase inhibitors. acs.org Molecular docking studies with mushroom tyrosinase have been performed to understand the binding mechanisms. acs.org For instance, it has been noted that the protonated amino group of benzylpiperazine amides is likely the predominant form in assay conditions, influencing their interaction with the enzyme's active site. acs.org The inhibition can be competitive, as seen with some (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogs, which were found to be potent tyrosinase inhibitors. mdpi.com
The inhibitory activity of compounds against tyrosinase can be influenced by the substrate used (L-tyrosine or L-DOPA) and the specific substitutions on the benzylpiperazine scaffold. acs.orgmdpi.com For example, the presence and position of hydroxyl groups on the phenyl ring can significantly impact the inhibitory potency. mdpi.com This suggests that the carboxylic acid and benzyl (B1604629) moieties of this compound could play crucial roles in its binding to the active site of enzymes like tyrosinase, potentially through hydrogen bonding and hydrophobic interactions. The carboxylic acid group, in particular, may participate in ionic interactions, further stabilizing the enzyme-ligand complex.
Receptor Binding Studies at a Mechanistic Level
The benzylpiperazine scaffold is known to interact with various receptors in the central nervous system. 1-Benzylpiperazine (B3395278) (BZP), a related compound, acts as a central nervous system stimulant. europa.eu Mechanistic studies have shown that BZP and its analogs can mimic the molecular mechanisms of other psychoactive substances. caymanchem.com
While specific receptor binding data for this compound is not detailed in the provided results, the structural components suggest potential interactions. The benzyl group contributes to lipophilicity, which can facilitate crossing cellular membranes to reach receptor sites. The piperazine ring is a common pharmacophore in many neurologically active drugs. The carboxylic acid group adds a polar, ionizable feature that can be critical for specific receptor interactions, potentially through forming salt bridges or hydrogen bonds with amino acid residues in the receptor's binding pocket. The stereochemistry of the molecule, if chiral, would also be expected to play a significant role in the specificity and affinity of receptor binding.
Elucidation of Molecular Pathways Through Probe Development
The core structure of 1-benzylpiperazine-2-carboxylic acid, specifically the benzylpiperazine moiety, has been utilized in the development of molecular probes to investigate biological pathways. For instance, derivatives of benzylpiperazine have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, helping to elucidate structure-activity relationships (SAR) for anti-cancer effects. nih.gov The introduction of different functional groups to the piperazine ring has been shown to modulate the biological activity, indicating that such compounds can serve as scaffolds for developing probes to explore specific molecular targets within signaling pathways. nih.gov The carboxylic acid function on the piperazine ring provides a convenient handle for further chemical modification, allowing for the attachment of fluorescent tags or other reporter groups, which are essential for creating effective molecular probes.
In Vitro Modulation of Biochemical Processes (Mechanism-Focused)
The in vitro effects of benzylpiperazine derivatives extend to the modulation of various biochemical processes. For example, combinations of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) have been shown to induce oxidative stress, mitochondrial impairment, and apoptosis in in vitro hepatotoxicity studies. nih.gov These findings suggest that benzylpiperazine compounds can interfere with fundamental cellular processes. The mechanisms underlying these effects likely involve interactions with multiple molecular targets, leading to a cascade of downstream events.
Furthermore, certain carboxylic acid compounds have been demonstrated to inhibit melanogenesis in B16-F10 cells not just by inhibiting tyrosinase, but also by potentially modulating other genes associated with this pathway. nih.gov This highlights the potential for compounds like this compound to exert their effects through multiple, interconnected biochemical pathways. The presence of the carboxylic acid group is a key feature, as other carboxylic acids have been shown to act as competitive or mixed-type inhibitors of enzymes like tyrosinase. nih.gov
Advanced Analytical and Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 1-Benzylpiperazine-2-carboxylic acid HCl. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.
¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the case of this compound, the presence of a chiral center at the C-2 position renders the two protons on the benzyl (B1604629) methylene (B1212753) group (–CH₂–Ph) diastereotopic. This means they are chemically non-equivalent and are expected to appear as two distinct signals, each likely split into a doublet by the other, a phenomenon known as geminal coupling. researchgate.net The protons on the piperazine (B1678402) ring would also exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The aromatic protons of the benzyl group would typically appear in the downfield region (around 7.4-7.5 ppm), while the aliphatic protons of the piperazine ring and the benzylic methylene would be found further upfield. mpg.de
¹³C NMR Spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's hybridization and electronic environment. For instance, the carbonyl carbon of the carboxylic acid would appear significantly downfield (typically >170 ppm), while the aromatic carbons would resonate in the 128-135 ppm range. mpg.de The aliphatic carbons of the piperazine ring and the benzylic carbon would be found in the upfield region of the spectrum.
2D NMR Techniques , such as HSQC (Heteronuclear Single Quantum Coherence), are used to correlate proton signals with the carbon atoms to which they are directly attached, confirming C-H connectivity. mpg.de Other 2D techniques like COSY (Correlation Spectroscopy) establish proton-proton coupling relationships, helping to piece together the spin systems within the molecule.
Table 1: Predicted NMR Data for 1-Benzylpiperazine-2-carboxylic acid Note: This table is based on typical chemical shift values and data from related structures like benzylpiperazine. Actual experimental values may vary.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Carboxylic Acid (COOH) | ~10-12 (broad s) | ~170-175 |
| Aromatic (C₆H₅) | ~7.4-7.6 (m, 5H) | ~128-135 |
| Benzylic (CH₂) | ~4.0-4.5 (diastereotopic, 2H) | ~55-60 |
| Piperazine C-2 (CH) | ~3.5-4.0 (m, 1H) | ~58-63 |
| Piperazine Ring (CH₂) | ~3.0-3.8 (m, 6H) | ~45-55 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is critical for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For 1-Benzylpiperazine-2-carboxylic acid (molecular formula C₁₂H₁₆N₂O₂), the exact mass is 220.1212 g/mol . bldpharm.com
When subjected to analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI), the compound would typically be observed as its protonated molecular ion [M+H]⁺ at m/z 221.1285.
High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, which allows for the confirmation of the elemental composition. Tandem mass spectrometry (MS/MS) involves selecting the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is a fingerprint that helps to confirm the structure. Key fragmentation pathways for this molecule would include:
Loss of the benzyl group: A prominent fragment would be expected at m/z 91, corresponding to the tropylium (B1234903) ion [C₇H₇]⁺, which is a characteristic fragment for benzyl-substituted compounds. europa.eu
Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da).
Piperazine ring cleavage: Various cleavages of the piperazine ring can occur, leading to smaller charged fragments.
Table 2: Expected Mass Spectrometry Fragments for 1-Benzylpiperazine-2-carboxylic acid
| Fragment Ion | Proposed Structure | m/z (Monoisotopic) |
|---|---|---|
| [M+H]⁺ | C₁₂H₁₇N₂O₂⁺ | 221.13 |
| [M-COOH+H]⁺ | C₁₁H₁₇N₂⁺ | 177.14 |
| [C₇H₇]⁺ | Tropylium ion | 91.05 |
Chromatographic Techniques for Purity Assessment and Enantiomeric Separation (e.g., HPLC, UHPLC)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are essential for assessing the purity of this compound and for separating its enantiomers. researchgate.net
Purity Assessment: Reversed-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of the compound. A C18 column is typically used with a mobile phase consisting of an aqueous buffer (often containing formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The compound is detected using a UV detector, as the benzyl group contains a strong chromophore. A pure sample will exhibit a single major peak in the chromatogram. UHPLC offers advantages over conventional HPLC, including higher resolution, faster analysis times, and lower solvent consumption.
Enantiomeric Separation: Since 1-Benzylpiperazine-2-carboxylic acid possesses a stereocenter at the C-2 position, it exists as a pair of enantiomers, (R)- and (S)-. Separating and quantifying these enantiomers is crucial, as they may have different biological activities. This is achieved using chiral chromatography. csfarmacie.cz The most common approach involves the use of a Chiral Stationary Phase (CSP). CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus separation. researchgate.net Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic antibiotic-based CSPs (e.g., teicoplanin) are widely used for separating chiral amines and acids. csfarmacie.cznih.gov The mobile phase composition, including the type of organic modifier and additives, is optimized to achieve baseline separation of the two enantiomers. rsc.org
Table 3: Exemplary HPLC Conditions for Analysis
| Parameter | Purity Analysis (RP-HPLC) | Enantiomeric Separation (Chiral HPLC) |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiral Stationary Phase (e.g., Chiralpak IA/ID) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Hexane/Ethanol (B145695)/Basic Additive (Isocratic) |
| Flow Rate | ~1.0 mL/min | ~0.5-1.0 mL/min |
| Detection | UV at ~210-254 nm | UV at ~210-254 nm |
X-ray Crystallography for Solid-State Structure Determination
X-ray Crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. This technique involves directing X-rays onto a single crystal of the material. The resulting diffraction pattern is used to calculate the electron density map of the crystal, from which the precise positions of all atoms in the molecule can be determined. mdpi.com
For this compound, a single-crystal X-ray structure would provide a wealth of information, including:
Absolute Confirmation of Connectivity: It would irrefutably confirm the covalent bonding arrangement.
Stereochemistry: If a single enantiomer is crystallized, its absolute configuration (R or S) can be determined.
Conformation: The analysis reveals the preferred conformation of the molecule in the solid state, such as the chair conformation of the piperazine ring and the relative orientation of the benzyl and carboxylic acid substituents.
Intermolecular Interactions: It details the hydrogen bonding network and other non-covalent interactions within the crystal lattice, showing how the carboxylic acid, the protonated piperazine nitrogen, and the chloride anion interact. researchgate.net
While the technique provides unparalleled structural detail, obtaining a single crystal of sufficient size and quality for diffraction can be a significant challenge. mdpi.com
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency
While classical methods for synthesizing piperazine (B1678402) derivatives exist, future research will invariably focus on developing more efficient, cost-effective, and environmentally benign synthetic pathways. The emphasis will be on strategies that offer high yields, excellent stereocontrol, and operational simplicity.
A significant area of development is the C-H functionalization of the piperazine core. Traditional syntheses often require pre-functionalized starting materials, leading to lengthy and sometimes inefficient routes. Modern approaches, however, enable the direct introduction of substituents onto the carbon atoms of the piperazine ring, offering a more streamlined path to structural diversity. For a chiral molecule like 1-Benzylpiperazine-2-carboxylic acid, catalytic asymmetric synthesis is paramount. Future work could adapt recent breakthroughs in the enantioselective synthesis of C3-substituted piperazin-2-ones and morpholin-2-ones, which utilize organocatalytic one-pot sequences to achieve high enantiomeric excess (ee). nih.govacs.org Such methods, if applied to the synthesis of piperazine-2-carboxylic acid precursors, could provide highly stereoselective routes to the desired (R) or (S) enantiomer.
Another promising avenue is the use of photoredox catalysis. The Visible-Light-Driven CarboxyLic Amine Protocol (CLAP) has been developed for the synthesis of C2-substituted piperazines. acs.org This method uses a light-activated catalyst to generate a radical intermediate that cyclizes to form the piperazine ring, and it can be performed under batch or flow conditions. acs.org Adapting such a protocol could offer a highly efficient and green alternative to traditional methods for preparing the piperazine-2-carboxylic acid scaffold.
The table below compares potential modern synthetic strategies that could be explored for the synthesis of 1-Benzylpiperazine-2-carboxylic acid and its derivatives.
| Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Research Focus |
| Catalytic Asymmetric Synthesis | High enantioselectivity (>99% ee achievable); one-pot procedures reduce steps and waste. acs.org | Catalyst sensitivity; optimization required for specific substrates. | Development of novel chiral catalysts and ligands for piperazine ring formation. nih.govrsc.org |
| C-H Functionalization | Bypasses the need for pre-functionalized starting materials; increases synthetic efficiency. | Regioselectivity control; harsh reaction conditions may be required. | Exploring new catalysts (e.g., Palladium, Iridium) for selective C-H activation on the piperazine ring. |
| Photoredox Catalysis (e.g., CLAP) | Uses visible light as a sustainable energy source; can be adapted for continuous flow synthesis, enhancing scalability. acs.org | Substrate scope limitations; quantum yield optimization. | Designing new photosensitizers and adapting protocols for amino acid-derived substrates. |
| SnAP/SLAP Reagents | Convergent method allowing for diverse C2-substituents; good for creating libraries of derivatives. thieme-connect.comnortheastern.edu | Use of tin reagents (SnAP) can lead to toxic byproducts; requires specific diamine precursors. | Developing tin-free alternatives (like CLAP) and expanding the range of compatible aldehydes and diamines. |
Exploration of Bio-orthogonal Chemical Transformations
Bio-orthogonal chemistry refers to reactions that can occur within a living system without interfering with native biochemical processes. eurekaselect.comwikipedia.org The unique structure of 1-Benzylpiperazine-2-carboxylic acid makes it an intriguing candidate for development into a bio-orthogonal chemical tool. Future research could focus on modifying the molecule to incorporate a "chemical reporter"—a functional group that can undergo a specific ligation reaction inside a cell. eurekaselect.comnih.gov
The carboxylic acid group is a prime site for modification. It can be readily converted into an amide, ester, or other functional group to which a bio-orthogonal handle is attached. For instance, it could be coupled with a molecule containing an azide (B81097) or an alkyne. nih.gov These groups are central to the most widely used bio-orthogonal reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). website-files.com By tagging 1-Benzylpiperazine-2-carboxylic acid with an azide, researchers could then use a "clickable" probe (containing a terminal alkyne or a strained cyclooctyne) to label its location and interactions within a biological system. nih.gov
Alternatively, the secondary amine of the piperazine ring could be functionalized. This position offers another site for introducing a bio-orthogonal group, potentially allowing for dual-labeling experiments if the carboxylic acid is also modified. The tetrazine ligation, an exceptionally fast reaction between a tetrazine and a strained alkene (like trans-cyclooctene), is another key bio-orthogonal transformation that could be exploited. wikipedia.orgwebsite-files.comoregonstate.edu A derivative of 1-Benzylpiperazine-2-carboxylic acid could be synthesized to carry a strained alkene, making it a target for tetrazine-functionalized probes. oregonstate.edu
The goal of this research would be to transform 1-Benzylpiperazine-2-carboxylic acid from a static scaffold into a dynamic tool for chemical biology, enabling the study of its biological targets and pathways in real-time.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
For 1-Benzylpiperazine-2-carboxylic acid and its derivatives, AI could be transformative in several ways:
Synthesis Planning: AI-powered retrosynthesis tools can analyze the structure of a target molecule and propose the most efficient synthetic pathways. preprints.orgresearchgate.net By training on vast databases of chemical reactions, these models can identify novel or non-obvious disconnections, potentially leading to more efficient syntheses than those designed by human chemists alone. cas.org This would be particularly valuable for generating libraries of derivatives for screening.
Property Prediction: ML models can be trained to predict a wide range of physicochemical and biological properties based on molecular structure. nih.govresearchgate.net For example, models could be developed to predict the solubility, membrane permeability, or potential biological activities of new derivatives of 1-Benzylpiperazine-2-carboxylic acid before they are synthesized. researchgate.netnih.gov This in silico screening can save significant time and resources by prioritizing the most promising candidates for synthesis and testing. researchgate.net A study has already demonstrated the use of ML to predict the antibacterial properties of piperazine-containing molecules. researchgate.net
Reaction Optimization: AI algorithms can be coupled with automated reaction platforms to rapidly optimize reaction conditions (e.g., temperature, catalyst loading, solvent) for yield and purity. nih.gov This approach, known as self-optimizing or AI-controlled synthesis, removes the trial-and-error component of process development and can lead to highly efficient and robust chemical manufacturing processes. nih.gov
The integration of AI will allow researchers to explore the chemical space around 1-Benzylpiperazine-2-carboxylic acid more systematically and efficiently than ever before, accelerating the discovery of new applications.
Applications in Advanced Material Science and Bioconjugation Chemistry
The functional groups on 1-Benzylpiperazine-2-carboxylic acid provide anchor points for its incorporation into larger structures, opening up avenues in materials science and bioconjugation.
Advanced Materials: The bifunctional nature of the molecule (a carboxylic acid and secondary/tertiary amines) makes it a potential building block, or "linker," for creating novel materials. chemimpex.com
Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. rsc.orgnih.gov The carboxylic acid group of 1-Benzylpiperazine-2-carboxylic acid could coordinate with metal centers, while the piperazine nitrogen atoms could be used for post-synthetic modification, introducing further functionality into the pores of the MOF. researchgate.net The choice of linker is critical to the stability and properties of the MOF. rsc.orgnih.gov Such materials could have applications in gas storage, catalysis, or drug delivery. nih.gov
Polymers: The compound can be incorporated into polymer chains. chemimpex.com For example, research has shown that piperazine-2-carboxylic acid can be used to functionalize biopolymers for applications like CO2 capture. aidic.itresearchgate.net Similarly, it could be polymerized to create specialty plastics or coatings with specific chemical or physical properties. chemimpex.comresearchgate.net
Bioconjugation Chemistry: Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The amino acid-like structure of 1-Benzylpiperazine-2-carboxylic acid makes it an ideal candidate for this field. mdpi.com
Drug Delivery: The molecule could be used to functionalize nanocarriers for targeted drug delivery. For instance, piperazine and its carboxylic acid derivatives have been successfully grafted onto the surface of mesoporous silica (B1680970) nanorods to act as carriers for the anticancer drug gemcitabine. nih.gov The carboxylic acid groups were found to enhance the loading of the drug through strong interactions. nih.gov
Peptide and Protein Modification: The carboxylic acid can be activated and coupled to the amine groups of amino acid residues in proteins or peptides. mdpi.com Conversely, the piperazine nitrogen can be coupled to activated carboxyl groups on a biomolecule. This could be used to attach probes, drugs, or other functionalities to biological targets in a site-specific manner. nih.gov Libraries of compounds based on a piperazine-2-carboxylic acid scaffold have already been synthesized using solid-phase chemistry, demonstrating the molecule's utility as a versatile scaffold for combinatorial chemistry. acs.orgnih.gov
By leveraging its versatile chemical handles, future research can position 1-Benzylpiperazine-2-carboxylic acid as a key component in the design of next-generation functional materials and bioconjugates.
Q & A
Q. What are the optimal synthetic routes for preparing 1-Benzylpiperazine-2-carboxylic Acid HCl, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting from benzoic acid derivatives. A common route includes:
- Acylation and bromination : Benzoic acid is converted to acyl chloride, followed by bromination to introduce reactive sites .
- Esterification and cyclization : Brominated intermediates undergo esterification and cyclization to form the piperazine ring .
- Benzylation : Introduction of the benzyl group via nucleophilic substitution or coupling reactions .
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps .
- Reagent ratios : A 1:1.2 molar ratio of starting material to brominating agent improves yield .
- Temperature control : Reflux conditions (e.g., 80°C in ethanol) are critical for complete esterification .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Key methods include:
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity and interaction with biological targets?
- Chiral centers : The (R)-enantiomer of piperazine-2-carboxylic acid derivatives shows higher binding affinity to GABA receptors compared to the (S)-form .
- Biological interactions : Stereochemistry affects hydrogen bonding with enzymes (e.g., dihydrofolate reductase) and receptor selectivity .
- Methodological validation : Use chiral HPLC (e.g., Chiralpak AD-H column) or X-ray crystallography to resolve enantiomers .
Q. What strategies can resolve contradictions in spectral data (e.g., NMR, IR) when analyzing derivatives of 1-Benzylpiiperazine-2-carboxylic Acid HCl?
- Cross-validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectral regions .
- Computational modeling : Density Functional Theory (DFT) calculations predict vibrational frequencies (IR) and chemical shifts (NMR) to match experimental data .
- Isotopic labeling : Use deuterated solvents or ¹³C-labeled intermediates to track reaction pathways and confirm assignments .
Q. How do reaction mechanisms differ when introducing substituents to the piperazine ring in 1-Benzylpiperazine-2-carboxylic Acid derivatives under varying conditions?
- Electrophilic substitution : Nitration or halogenation at the 3-position of the pyridine ring proceeds via a nitronium ion intermediate, requiring HNO₃/H₂SO₄ at 0–5°C .
- Nucleophilic reactions : The chloroacetyl group in analogs undergoes substitution with amines (e.g., NH₃/EtOH, 50°C) to form amide derivatives .
- Redox reactions : LiAlH₄ reduces nitro groups to amines in 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine derivatives, altering pharmacological activity .
Q. Methodological Notes
- Contradiction analysis : Discrepancies in melting points (e.g., batch variations) may arise from residual solvents; use TGA-DSC to assess thermal stability .
- Advanced synthesis : For scale-up, adopt flow chemistry to improve yield (>90%) and reduce side products in cyclization steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
